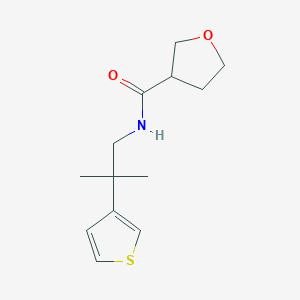
N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydrofuran-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. TPCA-1 is known to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been extensively studied for their anticancer properties . The incorporation of the thiophene ring in molecules has shown to enhance their efficacy as anticancer agents. The specific compound may be involved in the synthesis of novel anticancer drugs, potentially offering improved selectivity and reduced side effects.
Organic Electronics: Semiconductors
The thiophene ring is a critical component in the development of organic semiconductors . Its incorporation into compounds can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-Inflammatory Drugs
Thiophene-based compounds, such as suprofen, exhibit anti-inflammatory properties . The compound being analyzed could serve as a precursor or an active ingredient in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Agents
The antimicrobial activity of thiophene derivatives makes them valuable in the search for new antibiotics . Research into the compound’s structure-activity relationship could lead to the discovery of new antimicrobial agents with unique mechanisms of action.
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound’s structural features may contribute to the development of more efficient and environmentally friendly corrosion inhibitors for various applications.
Anesthetics: Dental Applications
Thiophene derivatives like articaine are used as local anesthetics in dental procedures . The compound may have potential applications in the formulation of new anesthetic agents, improving the efficacy and safety of dental treatments.
Cardiovascular Therapeutics: Antihypertensive Agents
Some thiophene derivatives have been identified with antihypertensive effects . This compound could be explored for its potential use in treating hypertension, contributing to the development of new cardiovascular drugs.
Neuropharmacology: Voltage-Gated Sodium Channel Blockers
Thiophene derivatives are known to act as voltage-gated sodium channel blockers . This property is essential in the treatment of various neurological disorders, and the compound could be a candidate for the development of new neuropharmacological drugs.
Mecanismo De Acción
Target of Action
N-[2-methyl-2-(thiophen-3-yl)propyl]oxolane-3-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are often used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propiedades
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,11-4-6-17-8-11)9-14-12(15)10-3-5-16-7-10/h4,6,8,10H,3,5,7,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOJOPQWQLQCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCOC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-2-(thiophen-3-yl)propyl]oxolane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)
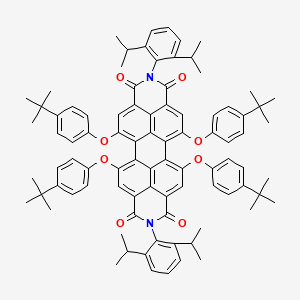
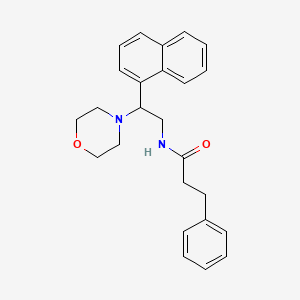
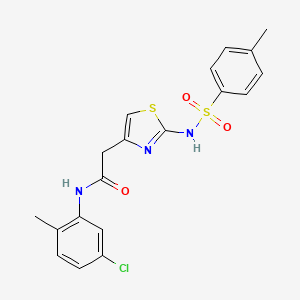
![(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2589819.png)

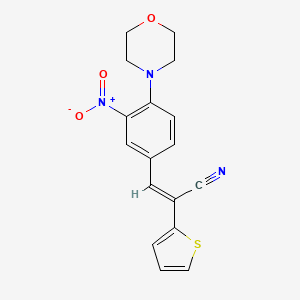
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)



![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2589832.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)